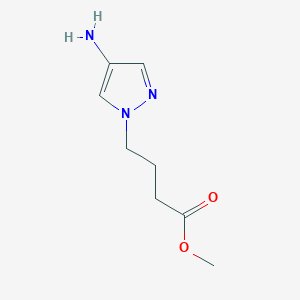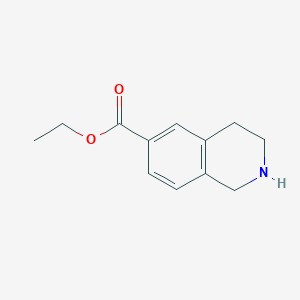
Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its tetrahydroisoquinoline core, which is a partially saturated isoquinoline ring system, and an ethyl ester functional group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. For this compound, the starting materials are usually 3,4-dihydroxybenzaldehyde and ethyl glycinate.
Reaction Conditions:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Ammonia or primary amines in ethanol
Major Products:
Oxidation: Quinoline derivatives
Reduction: 1,2,3,4-tetrahydroisoquinoline-6-methanol
Substitution: 1,2,3,4-tetrahydroisoquinoline-6-carboxamide
科学的研究の応用
Chemistry: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is used as an intermediate in the synthesis of various bioactive molecules. Its structural framework is crucial for developing new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. It is particularly significant in studying the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its structural similarity to natural alkaloids. It is investigated for its role in developing drugs for neurological disorders, cardiovascular diseases, and cancer.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
作用機序
The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Molecular Targets and Pathways:
Enzymes: Monoamine oxidase, acetylcholinesterase
Receptors: Dopamine receptors, serotonin receptors
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Lacks the ethyl ester group, making it less reactive in ester-specific reactions.
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Differently substituted, leading to variations in biological activity and chemical reactivity.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Contains a hydroxyl group instead of an ester, altering its solubility and reactivity.
Uniqueness: Ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic targets.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-4,7,13H,2,5-6,8H2,1H3 |
InChIキー |
LBGFJGKENZDTIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(CNCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




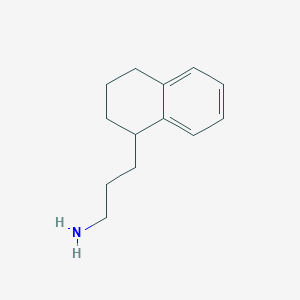
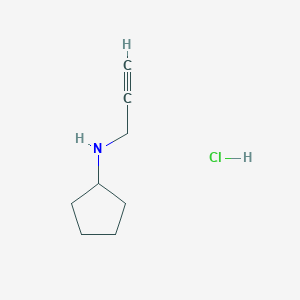
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
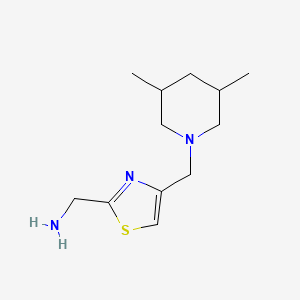



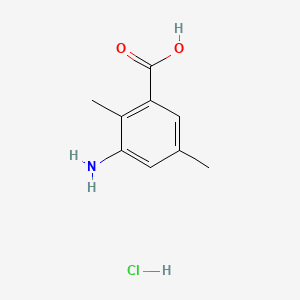
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
